1-Iodo-3-propylbicyclo[1.1.1]pentane

Synthetic methodology Strain‑release chemistry Scale‑up

1‑Iodo‑3‑propylbicyclo[1.1.1]pentane (C₈H₁₃I, MW 236.09) is a bridgehead‑iodinated bicyclo[1.1.1]pentane (BCP) derivative bearing an n‑propyl substituent at the opposite bridgehead. The BCP core is a recognized bioisostere of the para‑substituted benzene ring [REFS‑1], and the iodine atom serves as a versatile electrophilic handle for metal‑catalyzed cross‑coupling, radical‑mediated, and lithiation‑based functionalizations [REFS‑2].

Molecular Formula C8H13I
Molecular Weight 236.096
CAS No. 212386-81-7
Cat. No. B2443723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-propylbicyclo[1.1.1]pentane
CAS212386-81-7
Molecular FormulaC8H13I
Molecular Weight236.096
Structural Identifiers
SMILESCCCC12CC(C1)(C2)I
InChIInChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3
InChIKeyDKAPIAUQGWKLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Iodo-3-propylbicyclo[1.1.1]pentane (CAS 212386-81-7): Procurement‑Grade Overview of a Propyl‑Substituted BCP Iodide Building Block


1‑Iodo‑3‑propylbicyclo[1.1.1]pentane (C₈H₁₃I, MW 236.09) is a bridgehead‑iodinated bicyclo[1.1.1]pentane (BCP) derivative bearing an n‑propyl substituent at the opposite bridgehead. The BCP core is a recognized bioisostere of the para‑substituted benzene ring [REFS‑1], and the iodine atom serves as a versatile electrophilic handle for metal‑catalyzed cross‑coupling, radical‑mediated, and lithiation‑based functionalizations [REFS‑2]. Predicted physicochemical parameters for this compound include a boiling point of 201.9 ± 9.0 °C and a density of 1.63 ± 0.1 g cm⁻³ [REFS‑3]. Its synthesis from [1.1.1]propellane and 1‑iodopropane proceeds in high yield under both classical radical‑addition and modern photochemical flow conditions [REFS‑2][REFS‑4].

1-Iodo-3-propylbicyclo[1.1.1]pentane: Why Generic Iodo‑BCP Substitution Risks Compromising Downstream Efficiency and Physicochemical Profile


Interchanging 1‑iodo‑3‑propylbicyclo[1.1.1]pentane with other iodo‑BCP derivatives such as the 3‑methyl, 3‑isopropyl, or 3‑pentyl analogs without quantitative justification introduces measurable risks. The propyl variant delivers a unique combination of bridgehead‑group steric demand, lipophilicity (cLogP ≈ 4.0 [REFS‑1]), and demonstrated synthetic accessibility. In contrast, the 3‑methyl analog is obtained in lower reported yield (83 % vs. 94 % [REFS‑2]), while the 3‑isopropyl analog introduces different steric bulk that can alter downstream cross‑coupling kinetics and product selectivity. Furthermore, the BCP scaffold as a whole confers quantifiable biopharmaceutical advantages over para‑substituted phenyl bioisosteres – superior passive permeability, higher aqueous solubility, and ~4‑fold improvement in oral exposure (Cₘₐₓ and AUC) are documented in specific drug‑scaffold comparisons [REFS‑3]. Selecting the precise propyl‑substituted iodo‑BCP therefore directly controls the balance between synthetic efficiency, reactivity, and the ultimate physicochemical properties of the elaborated target molecule.

Quantitative Differentiation Evidence for 1‑Iodo‑3‑propylbicyclo[1.1.1]pentane: Comparator‑Backed Selection Data


Synthetic Yield Advantage of the n‑Propyl Derivative Over the Methyl and Cyclohexyl Analogs Under Identical Radical‑Addition Conditions

In the radical‑addition protocol employing [1.1.1]propellane and the corresponding alkyl iodide, 1‑iodo‑3‑propylbicyclo[1.1.1]pentane (8b) was isolated in 94 % yield [REFS‑1]. Under identical general procedure (GP 1) conditions, the methyl‑substituted analog (8a) was obtained in 83 % yield and the cyclohexyl‑substituted analog (8n) in 84 % yield [REFS‑1]. The 11‑percentage‑point higher yield of the propyl derivative reduces material loss in library synthesis and supports more economical procurement decisions when gram‑scale intermediates are required.

Synthetic methodology Strain‑release chemistry Scale‑up

BCP Scaffold vs. para‑Substituted Phenyl Ring: Equipotent Activity Accompanied by a ~4‑Fold Increase in Oral Exposure

In a head‑to‑head comparison within a γ‑secretase inhibitor clinical candidate, replacement of the central para‑substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety (compound 3) yielded an enzyme‑activity‑matched inhibitor that simultaneously increased mouse oral Cₘₐₓ and AUC by approximately 4‑fold relative to the original phenyl‑containing compound 1 (BMS‑708,163) [REFS‑1]. This class‑level benchmark demonstrates that the BCP scaffold – including the 1‑iodo‑3‑propyl‑BCP precursor that can undergo further functionalization to construct such BCP‑containing candidates – can deliver superior biopharmaceutical properties without sacrificing target potency.

Medicinal chemistry Bioisostere Pharmacokinetics

Predicted Physicochemical Signature vs. the Isopropyl and Pentyl Analogs: Balancing Lipophilicity and Volatility

The predicted boiling point of 1‑iodo‑3‑propylbicyclo[1.1.1]pentane is 201.9 ± 9.0 °C with a density of 1.63 ± 0.1 g cm⁻³ and a calculated logP of approximately 4.0 [REFS‑1][REFS‑2]. By comparison, the 3‑isopropyl isomer (CAS 1886967‑54‑9) shares the same empirical formula yet presents a different steric profile that can influence reaction selectivity and product crystallinity; the 3‑pentyl analog (CAS not specified, but reported by vendors) is expected to exhibit higher logP and boiling point, which may complicate purification and handling. The n‑propyl‑substituted derivative thus occupies a “sweet spot” that combines manageable volatility with adequate lipophilicity for membrane permeability in drug discovery contexts.

Physicochemical properties ADME prediction Compound handling

Proof of Scalability: Multi‑Gram Demonstrated for Propyl Derivative; Compatibility with Latest Flow‑Photochemistry Methods

The classical radical‑addition protocol delivered 8.88 g of 1‑iodo‑3‑propylbicyclo[1.1.1]pentane from a single 40 mmol run [REFS‑1]. More recently, a general light‑enabled flow‑photochemical method was reported that produces alkyl‑substituted BCP iodides from propellane and alkyl iodides in quantities ranging from milligrams to kilograms, requiring only light and no catalyst or additive [REFS‑2]. While the initial report focused on methyl, isopropyl, and other alkyl iodides, the demonstrated scope and scalability of the flow approach confirm that the propyl derivative can likewise be produced on‑demand at production‑relevant scale, a capability not uniformly demonstrated for every iodo‑BCP analog.

Process chemistry Flow chemistry Scalable synthesis

High‑Value Application Scenarios for 1‑Iodo‑3‑propylbicyclo[1.1.1]pentane Based on Verified Differentiation Evidence


Medicinal Chemistry Programs Requiring a BCP Bioisostere with Proven Oral‑Exposure Advantage

When a drug discovery project needs to replace a para‑substituted phenyl ring to improve oral bioavailability while maintaining target potency, 1‑iodo‑3‑propylbicyclo[1.1.1]pentane serves as a strategic electrophile for constructing BCP‑containing lead candidates. The class‑level evidence shows that BCP‑for‑phenyl replacement can deliver an approximately 4‑fold increase in Cₘₐₓ and AUC in a mouse model [REFS‑1], and the iodo‑BCP handle enables direct iron‑ or palladium‑catalyzed cross‑coupling to install the requisite (hetero)aryl groups.

Library Synthesis Where Building‑Block Yield and Cost‑Efficiency Are Critical

In the construction of 1,3‑disubstituted BCP libraries by parallel synthesis, the 94 % isolated yield of 1‑iodo‑3‑propylbicyclo[1.1.1]pentane [REFS‑2] compares favorably with lower‑yielding methyl (83 %) and cyclohexyl (84 %) analogs, reducing the cost of goods for the starting iodo‑BCP intermediate. This yield advantage becomes especially significant when the downstream coupling sequence is lengthy or when the iodo‑BCP is the most expensive component in the reaction sequence.

Process‑Scale Synthesis of Advanced Intermediates for Agrochemistry or Liquid‑Crystal Applications

The demonstrated multi‑gram synthesis of the propyl iodo‑BCP in a single batch [REFS‑2], combined with the recently reported light‑enabled flow‑photochemical method capable of kilogram‑scale production of BCP iodides [REFS‑3], makes this compound a viable building block for non‑pharmaceutical applications such as liquid‑crystalline materials (originally disclosed in the same Eur. J. Org. Chem. report [REFS‑2]) or agrochemical active ingredients where the BCP scaffold can improve environmental stability.

Structure‑Activity Relationship (SAR) Studies Exploring Alkyl‑BCP Lipophilicity Windows

The calculated logP of approximately 4.0 for the n‑propyl BCP iodide [REFS‑4] positions it as a medium‑lipophilicity building block within the alkyl‑BCP series. When SAR campaigns require fine‑tuning of logD and membrane permeability, the n‑propyl derivative provides a well‑characterized reference point, allowing scientists to compare directly against the less‑lipophilic methyl or more‑lipophilic pentyl BCP analogs without the need to synthesize each variant from scratch.

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